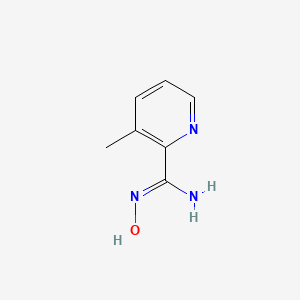

3-Methylpyridine-2-amidoxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylpyridine-2-amidoxime is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of pyridine, where the 3-position is substituted with a methyl group and the 2-position is substituted with an amidoxime group.

准备方法

Synthetic Routes and Reaction Conditions: 3-Methylpyridine-2-amidoxime can be synthesized from 3-methylpyridine-2-carbonitrile. The typical synthetic route involves the reaction of 3-methylpyridine-2-carbonitrile with hydroxylamine hydrochloride and triethylamine in ethanol at 80°C for 16 hours. The reaction yields N-hydroxy-3-methyl-pyridine-2-carboxamidine with a high purity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions: 3-Methylpyridine-2-amidoxime undergoes various chemical reactions, including:

Reduction: Amidoximes can be reduced to amines under specific conditions.

Substitution: The amidoxime group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Lead tetraacetate, silver carbonate.

Reduction: Hydrogenation catalysts, such as palladium on carbon.

Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Coordination Chemistry

3-Methylpyridine-2-amidoxime serves as a ligand in coordination complexes, particularly with transition metals. Its unique structural features allow it to form stable complexes that exhibit interesting magnetic and luminescent properties.

Metal Complexes

- Nickel Complexes : The reaction of this compound with nickel salts has led to the formation of novel cationic Ni12 clusters. These clusters exhibit ferromagnetic properties due to the exchange interactions between nickel ions within the cluster structure .

| Complex | Magnetic Properties | Structural Features |

|---|---|---|

| Ni12 Cluster | Ferromagnetic (S = 6) | Octahedral arrangement of Ni2+ ions |

- Silver Complexes : Studies have shown that complexes formed with silver ions also demonstrate antibacterial activity. These complexes can inhibit the growth of various bacterial strains, making them potential candidates for antimicrobial applications .

Medicinal Chemistry

This compound has been investigated for its biological activities, particularly its role in drug development.

Antibacterial Activity

Research indicates that amidoxime derivatives exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, complexes derived from this compound were tested against K. pneumoniae and Streptococcus species, showing inhibition zones comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic Comparison |

|---|---|---|

| K. pneumoniae | 16 | Cefixime (18 mm) |

| Streptococcus | 18 | Azithromycin (19.5 mm) |

Material Science Applications

The compound is also being explored for its potential use in materials science, particularly in semiconductor processing.

Semiconductor Processing

This compound-based compositions have been developed for use in semiconductor processing. These amidoxime compounds can enhance the performance of photoresists used in lithography due to their ability to form stable complexes with metal ions .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound in various applications:

- A study on the synthesis of metal-organic frameworks using this compound demonstrated its ability to form highly porous structures suitable for gas storage applications.

- Another research effort focused on the functionalization of carbon materials using this compound derivatives, which showed promise in enhancing catalytic activities for organic transformations .

作用机制

The mechanism of action of 3-methylpyridine-2-amidoxime involves its ability to release nitric oxide upon oxidation. This process is catalyzed by various hemoproteins, such as cytochrome P450. The nitric oxide released can then interact with molecular targets, leading to various biological effects, including vasodilation and anti-inflammatory actions .

相似化合物的比较

Pyridine-2-amidoxime: Similar structure but without the methyl group at the 3-position.

3-Methylpyridine-2-oxime: Similar structure but with an oxime group instead of an amidoxime group.

Uniqueness: 3-Methylpyridine-2-amidoxime is unique due to the presence of both a methyl group and an amidoxime group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.

生物活性

3-Methylpyridine-2-amidoxime is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological mechanisms, its effects on various cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound (C₇H₉N₃O) features an amidoxime functional group attached to a pyridine ring, with a methyl group at the 3-position. This unique structure enhances its reactivity and biological activity compared to other oxime derivatives.

Target Proteins

The primary targets of this compound include:

- Collagenase 3

- Stromelysin-1

These proteins are involved in the degradation of extracellular matrix components, which is crucial for various physiological processes, including tissue remodeling and repair .

Nitric Oxide Release

One of the significant biological activities of this compound is its ability to act as a nitric oxide (NO) donor . Upon oxidation, the compound releases NO, which plays a vital role in cell signaling and has implications in cardiovascular health and inflammation.

Biochemical Pathways

The release of nitric oxide influences several biochemical pathways:

- Cell Signaling: NO is known to modulate various signaling pathways, affecting processes such as vasodilation and neurotransmission.

- Extracellular Matrix Remodeling: By targeting metalloproteinases like collagenase and stromelysin, this compound may alter the degradation rates of extracellular matrix proteins, impacting tissue integrity and repair mechanisms .

Cellular Effects

Research indicates that this compound can affect different cell types:

- Endothelial Cells: Enhances NO production, leading to improved vascular function.

- Neuronal Cells: Exhibits neuroprotective effects through modulation of oxidative stress responses.

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound can:

- Increase nitric oxide levels in cultured cells.

- Influence cell viability and proliferation in response to oxidative stress.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Pyridine-2-amidoxime | Lacks methyl group | Limited NO release |

| 3-Methylpyridine-2-oxime | Contains oxime instead of amidoxime | Different reactivity profile |

| This compound | Unique amidoxime structure | Significant NO donor activity |

Applications in Medicine

This compound is being investigated for various therapeutic applications:

- Cardiotonic Effects: Potential use in treating heart conditions by enhancing vascular function.

- Antiarthritic Properties: Research suggests it may help in conditions characterized by inflammation and tissue degradation.

属性

CAS 编号 |

690632-33-8 |

|---|---|

分子式 |

C7H9N3O |

分子量 |

151.17 g/mol |

IUPAC 名称 |

N'-hydroxy-3-methylpyridine-2-carboximidamide |

InChI |

InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |

InChI 键 |

UQDFGZCCSCDNSO-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CC=C1)C(=NO)N |

手性 SMILES |

CC1=C(N=CC=C1)/C(=N\O)/N |

规范 SMILES |

CC1=C(N=CC=C1)C(=NO)N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。